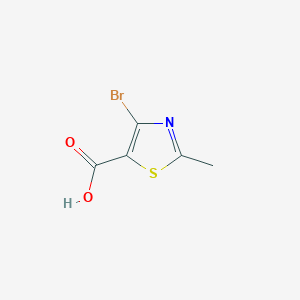

4-Bromo-2-methyl-1,3-thiazole-5-carboxylicacid

描述

4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid is a brominated thiazole derivative characterized by a methyl group at position 2 and a carboxylic acid moiety at position 5 of the heterocyclic thiazole ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of xanthine oxidase inhibitors and other bioactive molecules . Its bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions for further functionalization .

属性

分子式 |

C5H4BrNO2S |

|---|---|

分子量 |

222.06 g/mol |

IUPAC 名称 |

4-bromo-2-methyl-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C5H4BrNO2S/c1-2-7-4(6)3(10-2)5(8)9/h1H3,(H,8,9) |

InChI 键 |

HAVZZSAKXFWYIG-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC(=C(S1)C(=O)O)Br |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The preparation of 4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid primarily involves selective bromination of the corresponding 2-methyl-1,3-thiazole-5-carboxylic acid precursor. The bromination targets the 4-position on the thiazole ring, facilitated by the directing effects of the methyl and carboxylic acid substituents.

Bromination Reagents and Conditions

- Brominating agents: Bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used for the electrophilic bromination step.

- Solvents: Suitable solvents include acetic acid, acetonitrile, dichloromethane (DCM), or trifluoroacetic acid (TFA), chosen based on solubility and reaction control.

- Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures (e.g., reflux in acetonitrile) to optimize yield and selectivity.

- Reaction time: Duration ranges from 1 to 4 hours depending on reagent concentration and temperature.

Representative Synthetic Procedure

A documented method for synthesizing a closely related brominated thiazole carboxylic acid involves the following steps:

- Dissolve 2-amino-4-methylthiazole-5-carboxylic acid in acetonitrile.

- Add copper(I) bromide and tert-butyl nitrite (t-BuONO) as bromine sources.

- Stir the reaction mixture under reflux for approximately 2 hours.

- Quench the reaction by pouring into water, followed by extraction with ethyl acetate.

- Dry the organic layer over sodium sulfate and concentrate to isolate the brominated product.

- Purify by recrystallization or chromatography to obtain the target compound in yields around 60–65%.

Alternative Synthetic Routes

- Hantzsch Thiazole Synthesis: The thiazole ring can be constructed via condensation of α-haloketones with thioureas, followed by subsequent bromination at the 4-position.

- Diazotization and Bromination: For related compounds, diazotization of amino precursors followed by bromide substitution has been reported, which may be adapted for this compound.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating agent | Bromine (Br₂) or N-bromosuccinimide (NBS) | NBS offers milder conditions |

| Solvent | Acetonitrile, Acetic acid, Dichloromethane | Acetonitrile preferred for reflux |

| Temperature | Room temperature to reflux (~80 °C) | Reflux enhances reaction rate |

| Reaction time | 2–4 hours | Longer times may increase side reactions |

| Purification | Recrystallization, Column chromatography | Ensures ≥95% purity verified by HPLC |

Characterization and Structural Confirmation

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the methyl group at the 2-position, bromine substitution at the 4-position, and the carboxylic acid at the 5-position.

- Infrared Spectroscopy (IR): Characteristic absorption bands for the carboxylic acid (1700–1750 cm⁻¹) confirm the presence of the acid functionality.

- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight (C6H5BrNO2S; approx. 241 g/mol) and isotopic pattern of bromine.

- Melting Point: Typically reported in the range of 140–150 °C for similar brominated thiazole carboxylic acids.

- High-Performance Liquid Chromatography (HPLC): Used to confirm purity ≥95%.

Comprehensive Research Findings and Comparative Analysis

Yield and Efficiency

Industrial Scale Considerations

- Continuous flow reactors have been suggested for scale-up to improve control over reaction parameters such as temperature, reagent stoichiometry, and reaction time, leading to enhanced yield and reproducibility.

- Automation reduces human error and improves safety, especially when handling bromine reagents.

Challenges and Solutions

- Selectivity: Bromination must be controlled to avoid polybromination or substitution at undesired positions.

- Purification: Due to the polarity of the carboxylic acid group, recrystallization solvents must be carefully selected to obtain pure crystalline material.

- Crystallography: Crystallization can be challenging due to the compound’s polarity; slow evaporation from mixed solvents (ethanol/water) is recommended for X-ray quality crystals.

Summary Table of Preparation Methods

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution, enabling structural diversification.

| Reaction Type | Conditions | Products | Notes |

|---|---|---|---|

| SNAr (Aromatic) | K₂CO₃, DMF, 80°C | 4-Substituted thiazole derivatives | Amines, thiols, or alkoxides as nucleophiles. |

| Metal-Catalyzed | Pd(PPh₃)₄, Suzuki coupling | Biaryl thiazole analogs | Requires aryl boronic acids. |

Example : Reaction with piperidine in DMF replaces bromine with a piperidine group, forming 4-piperidino-2-methylthiazole-5-carboxylic acid.

Decarboxylation Reactions

The carboxylic acid group can be removed under controlled conditions to yield simpler thiazole frameworks.

| Conditions | Products | Yield | Applications |

|---|---|---|---|

| Cu powder, quinoline, 200°C | 4-Bromo-2-methylthiazole | ~75% | Intermediate for further functionalization. |

| NaOH, ethylene glycol, Δ | 4-Bromo-2-methylthiazole | ~68% | Faster but lower selectivity. |

Mechanistic Insight : Decarboxylation proceeds via a radical pathway in copper-mediated reactions, while base-induced processes follow ionic mechanisms.

Esterification and Amide Formation

The carboxylic acid group is readily modified to esters or amides for enhanced solubility or bioactivity.

| Reaction | Reagents | Products | Biological Relevance |

|---|---|---|---|

| Esterification | SOCl₂, MeOH | Methyl 4-bromo-2-methylthiazole-5-carboxylate | Prodrug design. |

| Amide Coupling | EDC/HCl, HOBt, amines | 5-Carboxamide derivatives | Improved pharmacokinetics. |

Example : Coupling with benzylamine produces 4-bromo-2-methyl-N-benzylthiazole-5-carboxamide, a precursor for anticancer agents.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions to build complex architectures.

| Coupling Type | Catalyst System | Products | Applications |

|---|---|---|---|

| Suzuki-Miyaura | Pd(dba)₂, SPhos, K₃PO₄ | 4-Arylthiazole-5-carboxylic acids | Materials science ligands. |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-Aminothiazole derivatives | Enzyme inhibitors. |

Case Study : Suzuki coupling with 4-methoxyphenylboronic acid yields 4-(4-methoxyphenyl)-2-methylthiazole-5-carboxylic acid, a scaffold for kinase inhibitors.

Biological Interactions and Mechanism

The thiazole core engages in non-covalent interactions with biomolecules, influencing its pharmacological profile:

-

Hydrogen Bonding : Carboxylic acid and thiazole nitrogen act as H-bond donors/acceptors.

-

π-Stacking : Aromatic thiazole ring interacts with tyrosine/phenylalanine residues in enzymes.

-

Metal Coordination : Sulfur atom coordinates to Fe²⁺/Zn²⁺ in metalloproteinases.

Example : Derivatives inhibit carbonic anhydrase III (CA-III) via binding to the zinc-active site, with IC₅₀ values in the micromolar range .

This compound’s versatility in nucleophilic substitution, cross-coupling, and bioconjugation makes it indispensable in medicinal chemistry and materials science. Reaction outcomes depend critically on solvent polarity, temperature, and catalyst choice, as highlighted in the data above.

科学研究应用

Scientific Research Applications of 4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid

4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative with a variety of applications in scientific research. Its structure features a bromophenyl group, a methyl group, and a carboxylic acid group, which contribute to its solubility and reactivity, making it a valuable compound in medicinal chemistry.

Chemistry

4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid serves as a building block in the synthesis of complex heterocyclic compounds. The presence of a bromine atom enhances its reactivity and potential for further functionalization compared to its analogs.

Biology

This compound is investigated as a bioactive molecule with potential antimicrobial and anticancer properties. The thiazole family, characterized by sulfur and nitrogen in their ring structure, has garnered attention for diverse biological activities.

Medicine

4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid is explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry

It is utilized in the synthesis of advanced materials with unique electronic or optical properties.

4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid exhibits diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that 4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid exhibits significant antimicrobial properties by disrupting essential biological processes such as protein synthesis and cell wall formation.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 3.91 µg/mL | 15.62 µg/mL |

| Escherichia coli | 125 µg/mL | >1000 µg/mL |

| Pseudomonas aeruginosa | No sensitivity | N/A |

| Bacillus subtilis | 62.5 µg/mL | >1000 µg/mL |

These results demonstrate the compound's effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, where it showed significantly greater activity than the reference compound nitrofurantoin.

Anticancer Activity

The anticancer potential of 4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid has been explored in various studies. The compound can induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.

Case Study: Anticancer Efficacy

In vitro studies have shown that derivatives of thiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, against HepG2 (Hepatocellular carcinoma), the compound demonstrated an IC50 value of approximately 1.61 µg/mL, indicating potent anticancer activity. The presence of the thiazole ring is crucial for cytotoxic activity, and modifications to the phenyl substituents significantly affect efficacy.

作用机制

The mechanism of action of 4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the bromine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Structural and Electronic Comparisons

- Substituent Effects: The bromo group in the target compound increases electrophilicity at C4, enabling nucleophilic aromatic substitution (e.g., Suzuki couplings) . In contrast, chloro (as in ) and cyano (as in febuxostat) alter electronic properties differently, affecting binding to enzymatic targets . Methyl vs. Phenyl vs. Alkyl: Phenyl groups () enhance π-π stacking in crystal structures but reduce solubility .

生物活性

4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid is a member of the thiazole family, which are heterocyclic compounds characterized by the presence of sulfur and nitrogen in their ring structure. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid includes:

- A bromophenyl group

- A methyl group

- A carboxylic acid group

These functional groups contribute to its solubility and reactivity, making it a valuable compound in medicinal chemistry.

Antimicrobial Activity

Research indicates that 4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid exhibits significant antimicrobial properties. It may inhibit the growth of various microorganisms by disrupting essential biological processes such as protein synthesis and cell wall formation.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 3.91 µg/mL | 15.62 µg/mL |

| Escherichia coli | 125 µg/mL | >1000 µg/mL |

| Pseudomonas aeruginosa | No sensitivity | N/A |

| Bacillus subtilis | 62.5 µg/mL | >1000 µg/mL |

These results demonstrate the compound's effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus, where it showed activity significantly greater than the reference compound nitrofurantoin .

Anticancer Activity

The anticancer potential of 4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid has been explored in various studies. The compound can induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.

Case Study: Anticancer Efficacy

In vitro studies have shown that derivatives of thiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

- HepG2 (Hepatocellular carcinoma) : The compound demonstrated an IC50 value of approximately 1.61 µg/mL, indicating potent anticancer activity.

- Mechanism : The presence of the thiazole ring is crucial for cytotoxic activity; modifications to the phenyl substituents significantly affect efficacy .

The mechanisms through which 4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid exerts its biological effects include:

Antimicrobial Mechanism :

- Inhibition of protein synthesis by binding to ribosomal subunits.

- Disruption of cell wall synthesis leading to cell lysis.

Anticancer Mechanism :

- Induction of apoptosis through the activation of caspases.

- Interaction with DNA leading to cell cycle arrest.

Comparative Analysis with Similar Compounds

When compared to other thiazole derivatives, such as 4-(4-Bromophenyl)-thiazol-2-amine and 4-(4-Bromophenyl)-2-methylthiazole, 4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid stands out due to its unique carboxylic acid group which enhances both solubility and reactivity.

Table 2: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4-Bromo-2-methyl-1,3-thiazole-5-carboxylic acid | High | High |

| 4-(4-Bromophenyl)-thiazol-2-amine | Moderate | Moderate |

| 4-(4-Bromophenyl)-2-methylthiazole | Low | Low |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-2-methyl-1,3-thiazole-5-carboxylic acid?

- Methodology : Thiazole derivatives are typically synthesized via cyclization reactions. For brominated analogs, bromine can be introduced via electrophilic substitution or by using brominated precursors. For example, 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 40003-41-6) is synthesized through cyclization of thiourea derivatives with α-bromo ketones, followed by carboxylation . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid side reactions like debromination.

Q. How should researchers characterize the purity and structure of this compound?

- Methodology :

- Melting Point Analysis : Compare experimental values (e.g., 149–150°C for a related thiazole ) with literature data.

- Spectroscopy : Use -NMR to confirm methyl and bromine substituents (e.g., methyl protons at δ 2.5–3.0 ppm; bromine-induced deshielding).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., CHBrNOS = 222.06 Da ).

- Elemental Analysis : Verify C, H, N, S content (e.g., deviations <0.3% indicate high purity) .

Q. What purification strategies are effective for brominated thiazole carboxylic acids?

- Methodology :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane to separate brominated byproducts.

- Acid-Base Extraction : Utilize the carboxylic acid’s solubility in basic aqueous solutions (pH >7) for impurity removal .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this thiazole in cross-coupling reactions?

- Methodology : The bromine at the 4-position activates the thiazole ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, bromothiazoles react with arylboronic acids (Pd(PPh), NaCO, DMF/HO) to form biaryl derivatives. Kinetic studies show steric hindrance from the methyl group at C2 may slow coupling rates .

Q. What computational approaches can predict the electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites.

- Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to electrophilic attack (e.g., near bromine or the carboxylic acid group).

- Solubility Prediction : Use COSMO-RS models to optimize solvent systems for reactions .

Q. How can this compound serve as a precursor in medicinal chemistry?

- Methodology :

- Derivatization : Convert the carboxylic acid to amides (e.g., using EDC/HOBt) for bioactivity screening.

- Metal Complexation : Coordinate with transition metals (e.g., Cu) to study antimicrobial properties.

- SAR Studies : Compare activity of brominated vs. non-brominated analogs to assess halogen effects .

Q. What are the challenges in analyzing degradation products of this compound under oxidative conditions?

- Methodology :

- LC-MS/MS : Monitor debromination (mass shift of -80 Da) or ring-opening products.

- Stability Testing : Expose to HO/UV light and track degradation via -NMR.

- Isotope Labeling : Use -labeled analogs to trace metabolic pathways .

Contradictions and Validation

- Synthetic Yield Variability : reports 95% purity for a related compound, but yields depend on bromine source (e.g., NBS vs. Br). Researchers should validate conditions via small-scale trials .

- Thermal Stability : Melting points (149–150°C ) may differ due to polymorphism. Differential Scanning Calorimetry (DSC) is recommended for confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。